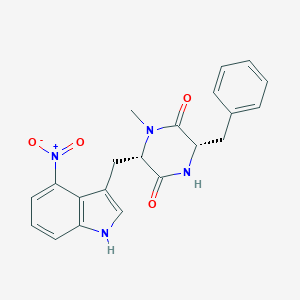
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system.
Mécanisme D'action
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- acts as a potent agonist of the CB1 receptor, binding to the receptor and activating it in a manner similar to the endocannabinoid anandamide. This results in a cascade of signaling events that modulate various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- has been shown to have a range of biochemical and physiological effects in animal models. These include analgesic effects, appetite stimulation, and modulation of anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is its potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its potential for abuse and the potential for adverse effects in animal models.
Orientations Futures
There are several potential future directions for research involving 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-. These include the development of novel synthetic cannabinoids with improved therapeutic profiles, the study of the effects of chronic cannabinoid exposure on brain function and behavior, and the investigation of the role of the endocannabinoid system in various disease states.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- involves the reaction of 3-chloro-1-phenyl-4-(phenylamino)-1H-pyrrole-2,5-dione with a suitable reagent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is particularly useful in the study of the CB1 receptor, which is the primary receptor for cannabinoids in the brain.
Propriétés
Numéro CAS |
6903-92-0 |
|---|---|
Nom du produit |
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- |
Formule moléculaire |
C16H11ClN2O2 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
Clé InChI |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



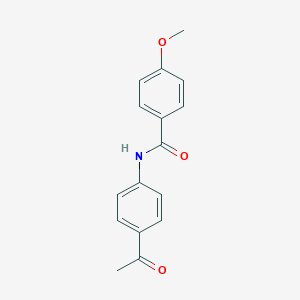
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)

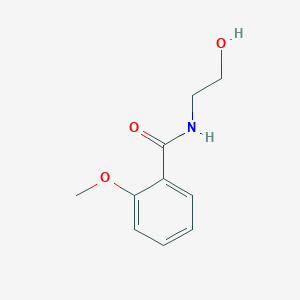


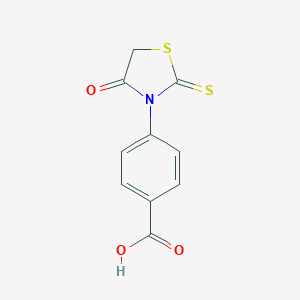

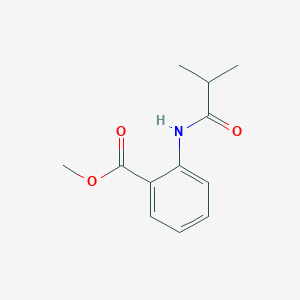

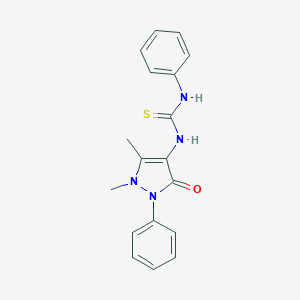
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

